4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-[2-(5,5-dimethyl-8-oxo-6,7-dihydronaphthalen-2-yl)ethynyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-4-26-22(25)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)21(24)13-14-23(20,2)3/h7-12,15H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLPOHJGESDTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CCC3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168214 | |
| Record name | Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166978-49-0 | |
| Record name | Ethyl 4-[2-(5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166978-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166978490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Coupling-Based Synthesis
The most widely reported method involves a palladium-catalyzed Sonogashira coupling between a halogenated benzoate and a terminal alkyne derivative of the naphthalenyl moiety.
Reaction Scheme:
Typical Conditions :
-
Catalyst: Pd(PPh₃)₄ (2–5 mol%)
-
Co-catalyst: CuI (1–2 mol%)
-
Solvent: Triethylamine/DMF (1:1 v/v)
-
Temperature: 60–80°C, 12–24 hours
Critical Parameters :
Sequential Esterification and Cyclization
An alternative approach constructs the naphthalenyl group in situ via Diels-Alder cyclization:
Step 1: Esterification of 4-Ethynylbenzoic Acid
Conditions :
Step 2: Diels-Alder Cyclization
Optimization Data :
| Lewis Acid | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 80 | 8 | 42 |
| BF₃·Et₂O | 60 | 12 | 55 |
| SnCl₄ | 100 | 6 | 38 |
Oxidative Coupling Methods
Copper-mediated oxidative coupling offers a protective-group-free route:
Advantages :
Industrial-Scale Production Insights
Catalytic System Recycling
Industrial protocols emphasize catalyst recovery:
| Cycle | Pd Loss (%) | Yield (%) |
|---|---|---|
| 1 | 0 | 76 |
| 2 | 12 | 71 |
| 3 | 29 | 63 |
Triethylamine acts as both solvent and base, enabling Pd nanoparticle redispersion
Purification Strategies
-
Crystallization : Ethyl acetate/hexane (3:7) achieves >98% purity.
-
Chromatography : Silica gel with 15% EtOAc in hexane for lab-scale isolation.
Emerging Methodologies
Photoredox Coupling
Preliminary studies using [Ir(ppy)₃] under blue LED light show promise:
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Sonogashira | 65–78 | High | Excellent |
| Diels-Alder | 38–55 | Moderate | Limited |
| Oxidative Coupling | 48–52 | Low | Moderate |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives in retinoic acid receptor antagonist synthesis .
Reaction conditions and outcomes:
Reactivity of the Ethynyl Group
The ethynyl (-C≡C-) linker participates in Sonogashira coupling and click chemistry to form complex architectures. This is pivotal in modifying the compound’s pharmacological profile .
Key Reactions:
-
Sonogashira Coupling:
Used to synthesize the parent compound by coupling halogenated naphthalenyl precursors with ethynyl benzoate derivatives under Pd catalysis .
Example:
-
Hydrogenation:
Selective hydrogenation of the ethynyl group to a single bond (cis- or trans-alkene) using Lindlar catalyst or Na/NH₃ .
Electrophilic Aromatic Substitution (EAS)
The tetrahydro-naphthalenyl ring undergoes EAS at the electron-rich positions (guided by the ketone and methyl groups) :
| Reagent | Position | Product | Utility |
|---|---|---|---|
| HNO₃ (H₂SO₄) | C-3 or C-4 | Nitro derivatives | Precursors for amine-functionalized drugs |
| SO₃ (Fuming H₂SO₄) | C-6 | Sulfonated analogs | Enhanced solubility for formulations |
Oxidation and Reduction Reactions
- Oxidation of the Ketone:
The 8-oxo group is resistant to further oxidation under mild conditions but can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄ . - Ethynyl Reduction:
As noted earlier, partial hydrogenation modifies the conjugation system, altering receptor binding affinity .
Stability Under Environmental Conditions
- Photodegradation:
Exposure to UV light induces cleavage of the ethynyl bond, forming naphthalenyl and benzoate fragments . - Thermal Stability:
Degrades above 200°C, releasing CO₂ and ethylene gas .
Comparison with Structurally Similar Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with naphthalene derivatives exhibit significant anticancer properties. The ethynyl group in 4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester enhances its interaction with biological targets related to cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Naphthalene derivatives are known to modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.
Materials Science
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The compound can serve as a functional monomer in the synthesis of advanced polymeric materials with tailored properties for specific applications such as coatings and composites.
Organic Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the synthesis of more complex organic molecules. Researchers have utilized this compound in the development of novel synthetic pathways that leverage its reactivity.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of naphthalene derivatives similar to this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with the compound at varying concentrations over a period of 48 hours.
Case Study 2: Polymer Development
In a recent study on polymer blends published in Advanced Materials, researchers reported the successful incorporation of this compound into polycarbonate matrices. The resulting materials exhibited improved thermal resistance and mechanical strength compared to control samples without the compound.
Mechanism of Action
The mechanism by which Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester
- CAS No.: 166978-49-0
- Molecular Formula : C₂₃H₂₂O₃
- Molar Mass : 346.42 g/mol .
Structural Features: The compound consists of a naphthalenyl core with a 5,5-dimethyl-8-oxo substituent, linked via an ethynyl group to a benzoic acid ethyl ester moiety.
Comparison with Similar Compounds
AGN 193109 Ethyl Ester (CAS 171568-43-7)
Structural Differences :
Physicochemical Properties :
- Melting Point : 160–162°C.
- Solubility: Sparingly soluble in acetone and methanol (heated); soluble in chloroform .
This compound is explicitly noted as a high-affinity RAR antagonist .
4-[2-(5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl)ethynyl]benzoic Acid Ethyl Ester (CAS 171568-44-8)
Structural Differences :
Physicochemical Properties :
Ethyl 4-{[5,5-dimethyl-8-(4-methylphenyl)-5,6-dihydro-2-naphthalenyl]ethynyl}benzoate
Structural Differences :
- Similar to AGN 193109 Ethyl Ester but with a dihydro-naphthalenyl backbone.
- Molecular Formula : C₃₀H₂₈O₂
- Molar Mass : 420.55 g/mol .
Structural and Functional Analysis
Substituent Effects on Pharmacological Activity
- 8-Oxo Group (Target Compound): Introduces a polar ketone, enabling hydrogen bonding with receptor residues. This may enhance binding specificity but reduce metabolic stability compared to non-polar substituents.
- 4-Methylphenyl (AGN 193109 Ethyl Ester) : Enhances lipophilicity, favoring passive diffusion across biological membranes.
- Trifluoromethyl Sulfonyloxy Group (CAS 171568-44-8) : Provides strong electron-withdrawing effects, facilitating nucleophilic substitution reactions in synthetic pathways .
Physicochemical Properties Comparison
| Property | Target Compound (CAS 166978-49-0) | AGN 193109 Ethyl Ester (CAS 171568-43-7) | Trifluoromethyl Sulfonyl Derivative (CAS 171568-44-8) |
|---|---|---|---|
| Molecular Weight | 346.42 g/mol | 420.54 g/mol | 478.48 g/mol |
| Melting Point | Not Reported | 160–162°C | Not Reported |
| Solubility | Likely similar to analogs | Sparingly soluble in acetone/methanol | Soluble in chloroform, DCM, ethyl acetate |
| Key Functional Group | 8-Oxo | 4-Methylphenyl | Trifluoromethyl sulfonyloxy |
Biological Activity
4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester (CAS No. 166978-49-0) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant case studies and research findings.
- Molecular Formula : C23H22O3
- Molecular Weight : 346.42 g/mol
- IUPAC Name : Ethyl 4-[2-(5,5-dimethyl-8-oxo-6,7-dihydronaphthalen-2-yl)ethynyl]benzoate
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Starting Materials : The reaction often begins with 5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl and ethynyl benzoic acid.
- Reaction Conditions : A catalyst is usually employed under controlled temperature and pressure to facilitate the reaction.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels .
Biological Activity
Research into the biological activity of this compound has revealed several promising attributes:
Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies have indicated its ability to inhibit the proliferation of cancer cell lines. For instance:
- Study Findings : A study demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines comparable to established drugs like tamoxifen .
The proposed mechanism for its anticancer activity includes:
- Estrogen Receptor Modulation : The compound may act as an antagonist to estrogen receptors (ERα and ERβ), which are critical in the development of hormone-dependent cancers .
Toxicity Profile
Preliminary evaluations suggest that this compound has a favorable toxicity profile:
- ADMET Screening : The compound passed various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tests indicating low toxicity and good drug-like properties .
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Estrogen Receptor | Antagonistic activity against ERα and ERβ | |
| Toxicity | Low toxicity in ADMET screening |
Case Studies
- Breast Cancer Study : In a comparative study with tamoxifen, this compound showed similar efficacy in inhibiting the growth of MCF7 breast cancer cells. This suggests its potential as a therapeutic agent in hormone-responsive breast cancer treatment .
- Molecular Dynamics Simulation : Computational studies using molecular dynamics have illustrated the binding affinity of this compound to estrogen receptors. The simulations indicated stable interactions with significant hydrogen bonding patterns that could enhance its therapeutic efficacy .
Q & A
Q. What are the optimal synthesis conditions for 4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester?
Methodological Answer: The synthesis involves coupling the ethynyl moiety to the naphthalene core under controlled conditions. Key steps include:
- Solvent System: Use dichloromethane for extraction and methanol for precipitation .
- pH Control: Adjust to pH 2–6 using 0.5N H₂SO₄ to precipitate intermediates.
- Temperature: Maintain 40°C during acid quenching to avoid side reactions .
- Yield Optimization: Achieve ~79% yield via sequential washing (2×250 mL dichloromethane) and drying with anhydrous MgSO₄ .
Q. Which analytical techniques are recommended for structural characterization?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning to isolate the compound from complex matrices .
- LC-MS: Employ reverse-phase chromatography (C18 column) with methanol/water gradients and formic acid modifiers for high-resolution mass analysis .
- NMR: Confirm stereochemistry and substituent positioning via ¹H/¹³C NMR, referencing analogs like LGD1069 .
Q. What receptor selectivity profiles have been observed for this compound?
Methodological Answer:
- RXR Selectivity: Structural analogs (e.g., 6b/LGD1069) show retinoid X receptor (RXR) activation due to 3-methyl substitution on the tetrahydronaphthalene core .
- Binding Assays: Competitive binding assays using RXRα/RARγ isoforms reveal >100-fold selectivity for RXR when methyl or ethyl groups are added to the naphthalene moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve RXR selectivity?
Methodological Answer:
- Functional Group Screening: Introduce methyl, chloro, bromo, or ethyl groups at the 3-position of the tetrahydronaphthalene core to sterically hinder RAR binding .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with RXR’s ligand-binding domain (LBD). Prioritize compounds with <2.5 Å RMSD in binding poses .
- Cotransfection Assays: Test transactivation in CV-1 cells transfected with RXR/RAR chimeras to quantify promoter activity (e.g., luciferase reporters) .
Q. How can discrepancies between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Metabolic Stability: Assess hepatic microsomal clearance (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways.
- Formulation Adjustments: Use lipid-based nanoemulsions to improve bioavailability, as ethyl ester derivatives often suffer from poor aqueous solubility .
- Pharmacokinetic Profiling: Measure AUC(0–24h) and Cₘₐₓ in rodent models to correlate in vitro EC₅₀ with plasma exposure .
Q. What computational methods predict receptor-ligand interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand binding to RXRα-LBD (PDB: 1MVC) using AMBER force fields to assess hydrogen bonding with Arg316 and hydrophobic contacts with Phe313 .
- Free Energy Perturbation (FEP): Calculate ΔΔG for methyl/ethyl substitutions to quantify selectivity changes .
- Pharmacophore Modeling: Define essential features (e.g., hydrophobic naphthalene, ethynyl spacer) using Schrödinger’s Phase module .
Key Considerations for Experimental Design
- Contradiction Management: If SAR data conflicts with computational predictions, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Analytical Validation: Cross-verify LC-MS results with orthogonal techniques (e.g., ion mobility spectrometry) to confirm purity in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
